2,5,6-Trifluoronicotinonitrile
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Overview
Description
2,5,6-Trifluoronicotinonitrile is a fluorinated derivative of nicotinonitrile, characterized by the presence of three fluorine atoms at the 2, 5, and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its unique chemical properties .
Scientific Research Applications
2,5,6-Trifluoronicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,5,6-Trifluoronicotinonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It has been used as an additive in electrolytes to construct highly stable interface films on both cathode and anode, improving the electrochemical performance of batteries . The compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the compound’s impact on biochemical pathways and their downstream effects .
Pharmacokinetics
Its impact on bioavailability is also currently unknown .
Result of Action
It has been shown to improve the electrochemical performance of batteries when used as an additive in electrolytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of battery performance, temperature can have a significant impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trifluoronicotinonitrile typically involves the fluorination of nicotinonitrile derivatives. One common method includes the reaction of 2,5,6-trifluoropyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trifluoronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and other derivatives that can be used in further synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluoropyridine
- 2,4,6-Trifluoropyridine
- 2,6-Difluoronicotinonitrile
Uniqueness
2,5,6-Trifluoronicotinonitrile is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
2,5,6-trifluoropyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRFMDDZODUAJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654259 |
Source
|
Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870065-73-9 |
Source
|
Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is the selectivity of the SNAr reaction with 2,5,6-trifluoronicotinonitrile and 3-isopropoxy-1H-pyrazol-5-amine dependent on the base?
A1: The research demonstrates that this compound reacts with the ambident nucleophile 3-isopropoxy-1H-pyrazol-5-amine via competing pathways. [] The desired reaction at the primary amino group to yield 2,5-difluoro-6-[(3-isopropoxy-1H-pyrazol-5-yl)amino]nicotinonitrile is favored in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). [] Computational studies suggest that DABCO facilitates a concerted proton removal and amine addition mechanism, circumventing a high-energy zwitterionic Meisenheimer intermediate. [] Reactions at the pyrazole nitrogen atoms are less sensitive to base catalysis due to the stabilizing effect of intramolecular hydrogen bonding on the Meisenheimer intermediates. []
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